Monoamine Oxidase B (MAO-B) Inhibitory Selectivity vs. MAO-A: >88-Fold Window Supports Neuropharmacology Applications
6-Methoxy-2-phenylquinolin-4-amine displays marked selectivity for MAO-B over MAO-A. Against recombinant human MAO-B, it yields an IC50 of 1,130 nM, whereas against MAO-A the IC50 exceeds 100,000 nM [1]. This >88-fold selectivity window is a structural consequence of the 6-methoxy substitution pattern, as unsubstituted 2-phenylquinolin-4-amine analogs typically show flatter selectivity profiles or weaker MAO-B potency.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | Unsubstituted 2-phenylquinolin-4-amine: MAO-B IC50 not reported, but class-level SAR indicates 6-methoxy substitution enhances MAO-B affinity (class-level inference, no direct comparator data available) |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation |
Why This Matters
This selectivity profile differentiates the compound for CNS research programs where MAO-B inhibition is desired without the hypertensive 'cheese effect' risks associated with MAO-A inhibition, guiding procurement toward this specific substitution pattern.
- [1] BindingDB. Entry BDBM50401981 (CHEMBL1575961). Affinity data for 6-methoxy-2-phenylquinolin-4-amine: IC50 MAO-A >1.00E+5 nM; IC50 MAO-B = 1.13E+3 nM. Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline; fluorescence detection; 20 min. View Source
